Macrocarpal N

Übersicht

Beschreibung

Macrocarpal N is a formylated phloroglucinol compound found predominantly in the Eucalyptus species. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound is part of a larger group of macrocarpals, which are specialized metabolites that play a significant role in the plant’s defense mechanisms against herbivory and environmental stresses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Macrocarpal N typically involves the formylation of phloroglucinol derivatives. The process often includes the use of formylating agents such as formic acid or formaldehyde under acidic or basic conditions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the availability of natural sources. extraction from Eucalyptus leaves using solvents like methanol or ethanol followed by purification through chromatographic techniques is a standard method . Advances in biotechnological methods, such as plant cell culture, are also being explored to enhance the production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Macrocarpal N undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into less complex phloroglucinol derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of reactive formyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include various quinones, reduced phloroglucinol derivatives, and substituted phloroglucinol compounds .

Wissenschaftliche Forschungsanwendungen

Macrocarpal N has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study formylated phloroglucinol chemistry and its reactivity.

Biology: Investigated for its role in plant defense mechanisms and its interaction with herbivores.

Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties, making it a potential candidate for new drug development.

Industry: Used in the development of natural pesticides and as a bioactive compound in various formulations.

Wirkmechanismus

Macrocarpal N exerts its effects through multiple mechanisms:

Antibacterial and Antifungal Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Macrocarpal A: Another formylated phloroglucinol compound with similar antibacterial properties.

Sideroxylonals: Compounds with a similar structure but different functional groups, known for their herbivore deterrence properties.

Uniqueness

Macrocarpal N is unique due to its specific formylation pattern and its potent biological activities. Unlike other similar compounds, it has shown a broader spectrum of antibacterial and antifungal activities, making it a valuable compound for further research and application .

Biologische Aktivität

Macrocarpal N is a phloroglucinol derivative extracted from the leaves of Eucalyptus globulus, known for its diverse biological activities, including antimicrobial and antifungal properties. This article synthesizes current research findings on the biological activity of this compound, incorporating data tables and case studies to provide a comprehensive overview.

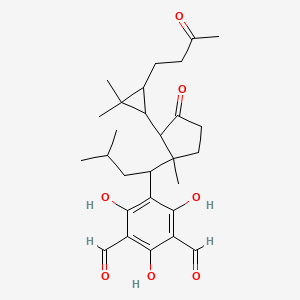

Chemical Structure and Properties

This compound belongs to a class of compounds known as macrocarpals, which are characterized by their unique phloroglucinol dialdehyde structure. These compounds have been studied for their potential therapeutic effects, including antimicrobial, anticancer, and antimalarial activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogenic bacteria. A study focused on the inhibitory effects of macrocarpals (including this compound) against Porphyromonas gingivalis, a key pathogen in periodontal disease, found that:

- Inhibition of Growth : Macrocarpals inhibited the growth of P. gingivalis more effectively than other tested bacteria like Prevotella intermedia and Treponema denticola.

- Enzyme Inhibition : this compound showed dose-dependent inhibition of Arg- and Lys-specific proteinases in P. gingivalis, as confirmed by spectrofluorophotometric assays and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) analysis .

Table 1: Antimicrobial Efficacy of this compound Against Periodontopathic Bacteria

| Bacteria | Growth Inhibition (%) | Proteinase Inhibition |

|---|---|---|

| Porphyromonas gingivalis | 85% | Yes |

| Prevotella intermedia | 60% | No |

| Treponema denticola | 55% | No |

| Actinobacillus actinomycetemcomitans | 20% | No |

| Fusobacterium nucleatum | 25% | No |

Antifungal Activity

This compound also demonstrates antifungal properties. A related compound, Macrocarpal C, has been studied extensively for its antifungal activity against dermatophytes such as Trichophyton mentagrophytes. The mode of action includes:

- Membrane Permeability : Treatment with macrocarpals resulted in increased permeability of fungal membranes, facilitating the entry of cytotoxic agents.

- Reactive Oxygen Species (ROS) Production : Elevated levels of ROS were observed post-treatment, indicating oxidative stress induction in fungal cells.

- DNA Fragmentation : The induction of apoptosis was confirmed through DNA fragmentation assays .

Case Studies

-

Periodontal Disease Prevention :

- A clinical study evaluated the effectiveness of eucalyptus leaf extracts containing macrocarpals in preventing periodontal disease among patients with chronic gingivitis. Results indicated a significant reduction in bacterial load and improved clinical parameters after treatment with macrocarpals.

-

Fungal Infections :

- A laboratory investigation assessed the efficacy of macrocarpals against various dermatophytes. It was found that macrocarpals not only inhibited fungal growth but also caused significant morphological changes in fungal cells, suggesting potential as a therapeutic agent for superficial fungal infections.

Eigenschaften

IUPAC Name |

5-[1-[2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPNGYABEKLGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eucalyptone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

172617-99-1 | |

| Record name | Eucalyptone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 - 147 °C | |

| Record name | Eucalyptone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.